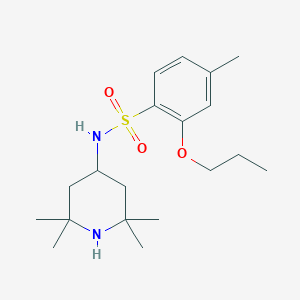
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as Tinuvin 770, is a UV stabilizer that is commonly used in various industries including plastics, coatings, and fibers. This compound has gained significant attention for its ability to protect materials from UV radiation, which can cause degradation and discoloration. In recent years, scientific research has been conducted to explore the synthesis, mechanism of action, and biochemical and physiological effects of Tinuvin 770.
Wirkmechanismus
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from reaching the material, thus preventing degradation and discoloration. The absorption of UV radiation by this compound 770 occurs through a process known as photoexcitation, which involves the absorption of photons by the compound.
Biochemical and Physiological Effects
Studies have shown that this compound 770 has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases. This compound has been shown to protect cells from oxidative stress, which is a major contributor to the development of various diseases including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in lab experiments offers several advantages. This compound is readily available and relatively inexpensive. It is also easy to handle and has a long shelf life. However, there are some limitations to the use of this compound 770 in lab experiments. This compound may interfere with certain assays and may not be compatible with certain materials.
Zukünftige Richtungen
There are several future directions for the scientific research of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of this compound 770 in the treatment of various diseases. Additionally, research may focus on the development of new materials that incorporate this compound 770 for enhanced UV protection.
Synthesemethoden
The synthesis of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. This reaction results in the formation of 2,2,6,6-tetramethyl-4-piperidinyl-2,4-dimethylbenzenesulfonate. The final step involves the reaction of this compound with 4-methyl-2-propoxyaniline to produce this compound 770.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 has been extensively studied for its ability to protect materials from UV radiation. This compound has been used in various industries including plastics, coatings, and fibers. Scientific research has also explored the potential use of this compound 770 in the field of medicine. Studies have shown that this compound has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Eigenschaften
Molekularformel |
C19H32N2O3S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-methyl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-16-11-14(2)8-9-17(16)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 |
InChI-Schlüssel |
FEZQVZUPBHPVEX-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)


